molecular formula C17H24O11 B2526980 10-Hydroxy majoroside CAS No. 259753-12-3

10-Hydroxy majoroside

Cat. No.: B2526980
CAS No.: 259753-12-3
M. Wt: 404.368
InChI Key: IWDXNCIWSRAIAR-ZRKWJOGOSA-N
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Description

10-Hydroxy majoroside: is a naturally occurring iridoid glucoside found in certain plant species, such as Plantago cornutiThe molecular formula of this compound is C17H24O11, and it has a molecular weight of 404.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxy majoroside typically involves the extraction from natural sources, such as Plantago cornuti. The extraction process includes several steps:

    Plant Material Collection: The plant material is collected and dried.

    Extraction: The dried plant material is subjected to solvent extraction using solvents like methanol or ethanol.

    Purification: The crude extract is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 10-Hydroxy majoroside undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles are used under specific conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: 10-Hydroxy majoroside is used as a reference compound in the study of iridoid glucosides. It serves as a standard for the identification and quantification of similar compounds in plant extracts.

Biology: In biological research, this compound is studied for its potential antimicrobial, antiviral, and anti-inflammatory properties. It has shown promise in inhibiting the growth of certain bacteria and viruses .

Medicine: The compound is being investigated for its potential therapeutic applications, including wound healing and anti-inflammatory effects. It is also being explored for its role in modulating immune responses .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and formulations. Its biological activities make it a valuable compound for creating novel therapeutic agents .

Mechanism of Action

The mechanism of action of 10-Hydroxy majoroside involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the following mechanisms:

Comparison with Similar Compounds

    Aucubin: Another iridoid glucoside with similar biological activities.

    Catalpol: Known for its neuroprotective and anti-inflammatory properties.

    Loganin: Exhibits anti-inflammatory and antioxidant effects.

Uniqueness of 10-Hydroxy majoroside: this compound is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Its presence in certain plant species and its potential therapeutic applications make it a valuable compound for research and development .

Properties

IUPAC Name

methyl (1S,4aS,6S)-6-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6-tetrahydrocyclopenta[c]pyran-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O11/c1-25-15(24)8-5-26-16(11-6(8)2-9(20)7(11)3-18)28-17-14(23)13(22)12(21)10(4-19)27-17/h5-6,9-10,12-14,16-23H,2-4H2,1H3/t6-,9+,10-,12-,13+,14-,16+,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDXNCIWSRAIAR-OCGKWZSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C2=C(C(CC12)O)CO)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CO[C@H](C2=C([C@H](C[C@H]12)O)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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